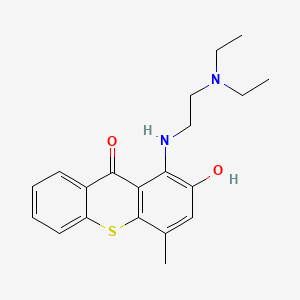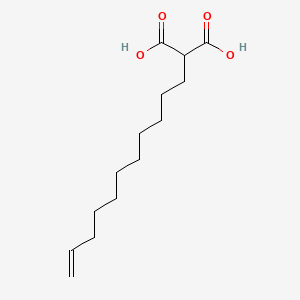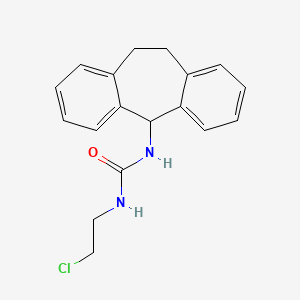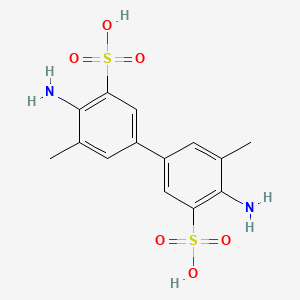
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but features an ethynyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as thymidine, are protected using suitable protecting groups like trityl or silyl groups.
Introduction of the Ethynyl Group: The protected nucleoside is then subjected to a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under anhydrous conditions to introduce the ethynyl group at the 3’ position.
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted nucleosides.
科学研究应用
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in metabolic labeling studies to track DNA synthesis and cell proliferation.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The ethynyl group at the 3’ position interferes with the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This property makes it a potent inhibitor of rapidly dividing cells, such as cancer cells and viruses.
相似化合物的比较
- 1-(3-Deoxy-3-fluoro-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-bromo-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-hydroxy-beta-D-arabinofuranosyl)thymine
Uniqueness: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to inhibit DNA synthesis and makes it a valuable tool in various research and therapeutic applications.
属性
CAS 编号 |
115913-85-4 |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5S)-4-ethynyl-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O5/c1-3-7-8(5-15)19-11(9(7)16)14-4-6(2)10(17)13-12(14)18/h1,4,7-9,11,15-16H,5H2,2H3,(H,13,17,18)/t7-,8-,9+,11-/m1/s1 |
InChI 键 |
ZMEWUTQYJCMMHP-SDNRWEOFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#C)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















